molecular formula C9H17ClN2O B13448795 N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1861852-58-5

N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B13448795
CAS No.: 1861852-58-5
M. Wt: 204.70 g/mol
InChI Key: OZFFQNSUHKAGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group and a pyrrolidinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting pyrrolidine with an appropriate acylating agent under controlled conditions.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done by reacting the pyrrolidinyl intermediate with a cyclopropylating reagent, such as cyclopropyl bromide, in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the cyclopropylated pyrrolidinyl intermediate with an acylating agent, such as acetic anhydride, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can be compared with other similar compounds, such as:

    N-(pyrrolidin-3-yl)acetamide: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.

    N-cyclopropyl-N-(pyrrolidin-3-yl)methylacetamide: This compound has a methyl group attached to the acetamide moiety, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1861852-58-5

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

N-cyclopropyl-N-pyrrolidin-3-ylacetamide;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-7(12)11(8-2-3-8)9-4-5-10-6-9;/h8-10H,2-6H2,1H3;1H

InChI Key

OZFFQNSUHKAGID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CC1)C2CCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.